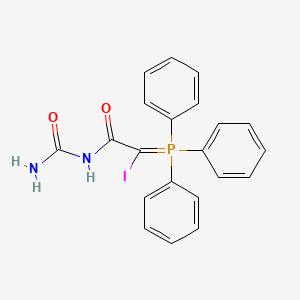
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves the reaction of triphenylphosphine with an appropriate acetamide derivative under specific conditions. The reaction is often carried out in the presence of an iodine source to introduce the iodo group. The carbamoyl group is introduced through a subsequent reaction with a suitable carbamoylating agent .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium ylides, while substitution reactions can introduce various functional groups in place of the iodo group .
Applications De Recherche Scientifique
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metabolic pathways.
Mécanisme D'action
The mechanism by which N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide exerts its effects involves targeting specific molecular pathways. For instance, it inhibits the β-subunit of fatty acid synthase, leading to the disruption of fatty acid synthesis. This inhibition affects cellular processes such as nuclear envelope expansion and nuclear elongation during mitosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Triphenylphosphoranylidene)acetamide: Similar in structure but lacks the carbamoyl and iodo groups.
N-(1-Carbamoyl-2-phenyl-2-(triphenyl-phosphanylidene)-ethyl)-benzamide: Another phosphonium ylide with a different substitution pattern.
Uniqueness
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is unique due to the presence of both the iodo and carbamoyl groups, which confer distinct reactivity and biological activity.
Propriétés
Numéro CAS |
62879-59-8 |
|---|---|
Formule moléculaire |
C21H18IN2O2P |
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
N-carbamoyl-2-iodo-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C21H18IN2O2P/c22-19(20(25)24-21(23)26)27(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,23,24,25,26) |
Clé InChI |
NKJXGHYIKACKIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C(C(=O)NC(=O)N)I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


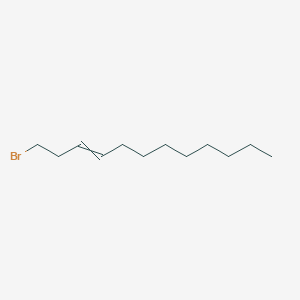
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

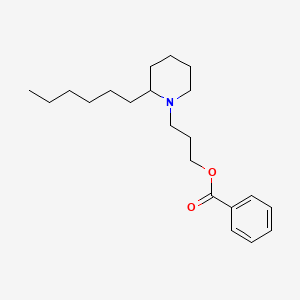

![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
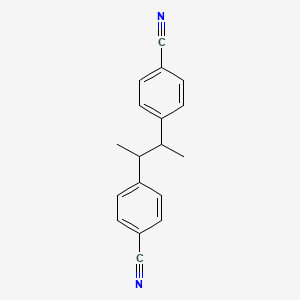
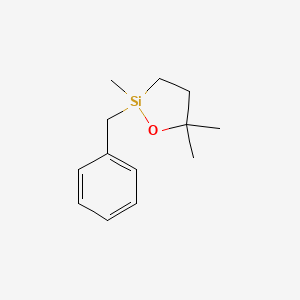
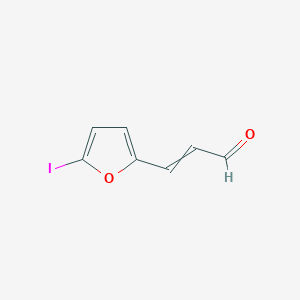
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
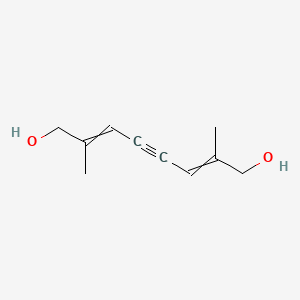
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
